molecular formula C21H14BrNS B2674476 4-Bromophenyl 2-phenyl-3-quinolinyl sulfide CAS No. 477886-48-9

4-Bromophenyl 2-phenyl-3-quinolinyl sulfide

Cat. No.: B2674476
CAS No.: 477886-48-9
M. Wt: 392.31
InChI Key: UNXQCSKHKHFZPX-UHFFFAOYSA-N
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Description

4-Bromophenyl 2-phenyl-3-quinolinyl sulfide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a quinolinyl sulfide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-phenyl-3-quinolinyl sulfide typically involves the reaction of 4-bromophenyl thiol with 2-phenyl-3-quinolinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2-phenyl-3-quinolinyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfide group to a thiol group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromophenyl 2-phenyl-3-quinolinyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 2-phenyl-3-quinolinyl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 2-phenyl-3-quinolinyl sulfide
  • 4-Fluorophenyl 2-phenyl-3-quinolinyl sulfide
  • 4-Methylphenyl 2-phenyl-3-quinolinyl sulfide

Uniqueness

4-Bromophenyl 2-phenyl-3-quinolinyl sulfide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., chlorine, fluorine, or methyl groups), the bromine atom can enhance certain properties, such as lipophilicity and binding affinity to specific targets.

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-2-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNS/c22-17-10-12-18(13-11-17)24-20-14-16-8-4-5-9-19(16)23-21(20)15-6-2-1-3-7-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXQCSKHKHFZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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